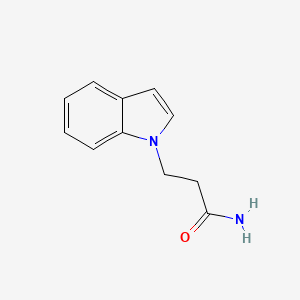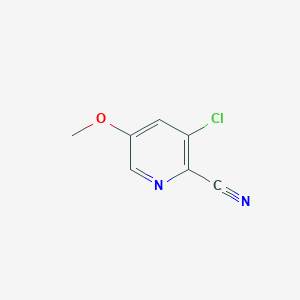
3-氯-5-甲氧基吡啶-3-腈
概述
描述
3-Chloro-5-methoxypicolinonitrile is a chemical compound used in the manufacture of various products . It is often used in laboratory settings and in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of 3-Chloro-5-methoxypicolinonitrile has been described in several studies. For instance, one study describes a novel, efficient, and one-pot method for synthesizing chlorantraniliprole, a compound related to 3-Chloro-5-methoxypicolinonitrile . Another study discusses the application of a new type of 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles as a chiral stationary phase for multi-mode HPLC .Chemical Reactions Analysis
3-Chloro-5-methoxypicolinonitrile has been used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS). This CSP has been applied in HPLC under normal-phase, reversed-phase, and polar organic mobile phase conditions .科学研究应用
化学传感应用
- 对氯和甲氧基取代化合物衍生物的研究,如 5-氯-8-甲氧基喹啉,已显示出在化学传感方面的潜力,特别是用于检测环境样品中的金属离子,如 Cd^2+。这表明具有氯和甲氧基的化合物可能可用于开发新的环境监测传感器 (Prodi 等人,2001).
有机合成和催化
- 对氯-甲氧基取代芳香族化合物的反应性和转化研究,例如使用钌催化剂用甲酸还原硝基芳烃和氮杂芳香族化合物,强调了它们在有机合成中的效用。这项工作突出了此类化合物在化学选择性氢化反应中的作用,从而导致高产率的还原产物或选择性保护的醇 (渡边等人,1984).
药物合成
- 在药物研究中,氯和甲氧基通常被纳入中间化合物中以合成治疗剂。例如,衍生物已用于合成抗癌药物吉非替尼,这表明此类取代基在药物开发过程中的重要性 (金等人,2005).
缓蚀
- 具有氯和甲氧基取代基的席夫碱化合物已被研究其在酸性环境中对低碳钢的缓蚀性能。这些研究表明氯-甲氧基化合物在材料科学中的潜力,特别是在保护金属免受腐蚀方面,这具有重要的工业应用 (汗等人,2017).
抗癌研究
- 具有氯和甲氧基取代基的化合物已被评估其抗癌特性,例如诱导癌细胞系凋亡。这表明 3-氯-5-甲氧基吡啶-3-腈 在探索抗肿瘤活性和了解凋亡的分子机制方面具有潜在的研究途径 (扎赫迪法德等人,2015).
安全和危害
未来方向
The future directions of 3-Chloro-5-methoxypicolinonitrile research could involve its use in the synthesis of new types of chiral stationary phases, as demonstrated in a study that used it to create a new type of β-cyclodextrin-bonded chiral stationary phase . Another potential direction could be the exploration of its use in the synthesis of other chemical compounds .
属性
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMWYRODDSNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
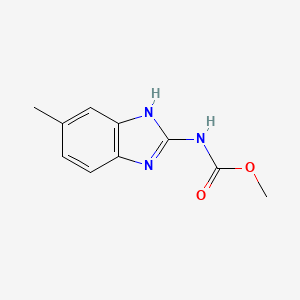
![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)

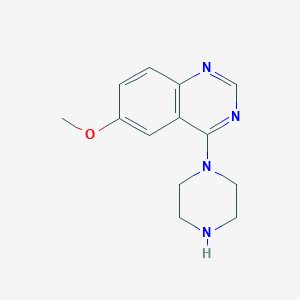

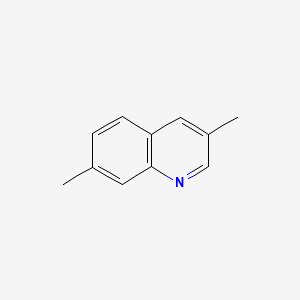
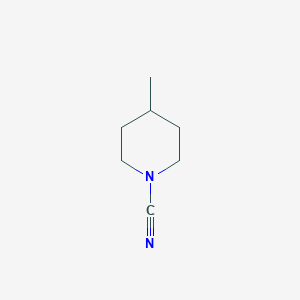
![2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3349184.png)
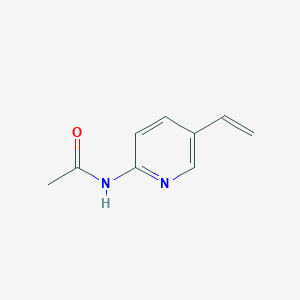

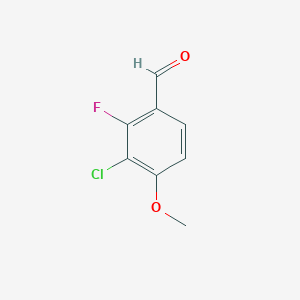
![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)

